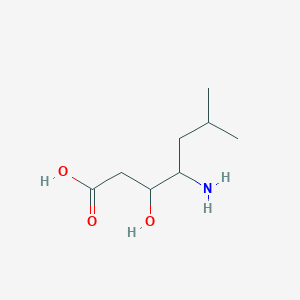

4-Amino-3-hydroxy-6-methylheptanoic acid

Description

Nomenclature and Stereochemical Variants in Scholarly Contexts

The systematic name for this compound is 4-Amino-3-hydroxy-6-methylheptanoic acid. However, it is more commonly referred to by a trivial name in academic literature, a name that signifies its importance in a particular class of therapeutic agents.

Statine (B554654) Nomenclature and Its Significance

In scientific literature, this compound is widely known as statine . wikipedia.orgmedchemexpress.com This nomenclature is significant because of the compound's foundational role in the structure and activity of a class of enzyme inhibitors. The name "statine" is derived from its presence in pepstatin, a potent inhibitor of the enzyme pepsin. wikipedia.orgwikipedia.org The discovery that this single amino acid residue was crucial for the inhibitory action of pepstatin cemented its importance and its specific name in the field of enzyme kinetics and inhibitor design. nih.gov The statine unit is considered a transition-state analog, meaning it mimics the tetrahedral intermediate formed during peptide bond hydrolysis by certain proteases. medchemexpress.comnih.govwikipedia.org This mimicry allows it to bind tightly to the active site of enzymes like pepsin, effectively blocking their function. wikipedia.orgagscientific.com

Prevalence of (3S,4S) and (3R,4S) Stereoisomers and Their Research Relevance

This compound possesses two stereocenters, at carbons 3 and 4, which means it can exist as four possible stereoisomers. nih.govacs.org The specific spatial arrangement of the amino and hydroxyl groups is critical for its biological activity. The most researched and biologically relevant stereoisomers are (3S,4S)-statine and (3R,4S)-statine.

The (3S,4S)-statine isomer is the naturally occurring form found in pepstatin. wikipedia.orgdrugfuture.com Its specific stereochemistry is essential for the potent inhibitory activity of pepstatin against aspartyl proteases. wikipedia.orgagscientific.com Research has demonstrated that peptides containing the (3S,4S) isomer exhibit the highest inhibitory effect on enzymes like pepsin. nih.gov This has made (3S,4S)-statine a primary target for synthetic chemists and a key building block in the development of new protease inhibitors. researchgate.net

The (3R,4S)-statine isomer, while not the primary natural form, is also of significant research interest. nih.gov The synthesis of all four stereoisomers has been crucial for structure-activity relationship (SAR) studies. nih.gov By comparing the inhibitory activities of peptides containing each of the different statine isomers, researchers can better understand the precise steric and electronic requirements for optimal binding to the enzyme's active site. These studies have confirmed that while the (3S,4S) isomer is generally the most potent, other isomers can provide valuable insights into the enzyme's binding pocket.

| Stereoisomer | Common Name/Abbreviation | Natural Occurrence | Research Significance |

| (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid | (3S,4S)-Statine, (S,S)-Statine | Found in the natural product pepstatin. wikipedia.orgmedchemexpress.com | Possesses the highest inhibitory activity against aspartyl proteases like pepsin; key component in designing potent protease inhibitors. wikipedia.orgnih.gov |

| (3R,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid | (3R,4S)-Statine | Not the primary natural form. | Important for structure-activity relationship (SAR) studies to probe the active sites of proteases. nih.govnih.gov |

| (3R,4R)-4-Amino-3-hydroxy-6-methylheptanoic acid | (3R,4R)-Statine | Synthetically produced. | Used in comparative studies to understand the stereochemical requirements for enzyme inhibition. nih.govjst.go.jp |

| (3S,4R)-4-Amino-3-hydroxy-6-methylheptanoic acid | (3S,4R)-Statine | Synthetically produced. | Used in comparative studies to understand the stereochemical requirements for enzyme inhibition. nih.gov |

Historical Context and Discovery in Natural Products

The discovery of this compound is intrinsically linked to the study of natural products with potent biological activities.

Association with Peptidic Natural Products (e.g., Pepstatin)

Statine was first identified as a constituent of pepstatin , a hexapeptide isolated from cultures of various Actinomyces species in 1970. wikipedia.orgwikipedia.org Pepstatin was discovered due to its remarkable ability to inhibit pepsin and other acid proteases at very low concentrations. wikipedia.orgagscientific.com The structure of pepstatin was determined to be Isovaleryl-Val-Val-Sta-Ala-Sta, revealing that it contains two residues of this unusual amino acid. wikipedia.orgnih.gov This discovery was pivotal, as it highlighted that amino acids other than the standard 20 proteinogenic ones could be key components of biologically active peptides. medchemexpress.com

Classification as an Unusual Amino Acid

This compound is classified as an unusual amino acid or a non-proteinogenic amino acid. wikipedia.orgmedchemexpress.com Unlike the common amino acids that are directly encoded by the genetic code and incorporated into proteins during translation, unusual amino acids are typically synthesized through specialized biosynthetic pathways and are often found in secondary metabolites like pepstatin. biosyn.combachem.com Statine is specifically a gamma-amino acid, as its amino group is attached to the gamma carbon (the fourth carbon from the carboxyl group). wikipedia.org This structural feature, along with the hydroxyl group at the beta position, is what confers its unique biological properties, particularly its ability to act as a transition-state analog inhibitor of aspartyl proteases. medchemexpress.comnih.gov

Broad Research Significance and Academic Scope

The discovery and characterization of statine have had a profound impact on several areas of academic research. Its role as a transition-state analog has been a cornerstone in the rational design of enzyme inhibitors. By mimicking the tetrahedral intermediate of peptide hydrolysis, statine-containing compounds have served as powerful tools for studying the mechanism of aspartyl proteases. nih.gov

The academic scope of research on statine is extensive, encompassing:

Organic Synthesis: Developing novel and stereoselective methods for the synthesis of statine and its various stereoisomers. nih.govacs.orgresearchgate.net

Medicinal Chemistry: Designing and synthesizing new therapeutic agents that incorporate the statine moiety to target specific proteases involved in diseases such as hypertension and retroviral infections. agscientific.combiosynth.com

Enzymology and Structural Biology: Using statine-based inhibitors to probe the active sites of enzymes, understand their catalytic mechanisms, and determine their three-dimensional structures through techniques like X-ray crystallography. wikipedia.org

The study of this compound continues to be a vibrant area of research, offering fundamental insights into enzyme function and providing a valuable scaffold for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-hydroxy-6-methylheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-5(2)3-6(9)7(10)4-8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVFTMTWCUHJBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 3 Hydroxy 6 Methylheptanoic Acid and Its Analogues

Stereoselective and Asymmetric Synthesis Strategies

The demand for enantiomerically pure β-hydroxy γ-amino acids has driven the development of numerous stereoselective and asymmetric synthetic routes. These strategies are crucial for producing specific stereoisomers of 4-amino-3-hydroxy-6-methylheptanoic acid, which are essential for their biological activity.

Modified Reformatsky Reactions

A notable advancement in the synthesis of this compound involves a modified Reformatsky reaction. This approach offers a significant improvement in yield compared to earlier methods. The reaction utilizes a zinc-mediated coupling of an α-bromo ester with an N-protected amino aldehyde. The key to the improved yield in this modified procedure is the careful control of reaction conditions to favor the formation of the desired diastereomer and to minimize side reactions. The general scheme for this reaction involves the in situ generation of a zinc enolate from an α-bromo ester, which then undergoes a nucleophilic addition to an aldehyde derived from L-leucine. This method provides a practical route to a mixture of diastereomers of this compound, which can then be separated to isolate the desired (3S,4S) isomer.

C-Acylation Approaches Utilizing Active Methylene (B1212753) Compounds

The C-acylation of active methylene compounds represents a versatile strategy for the formation of carbon-carbon bonds in the synthesis of complex molecules, including β-amino acids. In the context of this compound synthesis, this approach would typically involve the acylation of a stabilized carbanion, derived from an active methylene compound such as a malonic ester, with a suitable acylating agent.

A plausible synthetic route could begin with the preparation of an N-protected derivative of L-leucinal. This aldehyde can then be reacted with the enolate of a malonic acid diester in a Knoevenagel condensation, followed by reduction of the resulting double bond. Subsequent hydrolysis and decarboxylation would yield a β-amino acid precursor. The hydroxyl group at the C3 position can be introduced through various methods, such as α-hydroxylation of the corresponding enolate. The stereochemistry of the final product would need to be carefully controlled at each step, potentially through the use of chiral auxiliaries or asymmetric catalysts.

Synthesis from Chiral Precursors (e.g., tert-Butyloxycarbonyl-L-leucine)

The use of readily available chiral precursors is a cornerstone of asymmetric synthesis. L-leucine, a naturally occurring amino acid, serves as an excellent starting material for the synthesis of this compound, as it already possesses the desired stereochemistry at the carbon atom that will become C4 in the final product.

A common strategy involves the conversion of N-protected L-leucine, such as tert-Butyloxycarbonyl-L-leucine (Boc-L-leucine), into a suitable electrophile, for instance, an aldehyde or a ketone. This intermediate can then be reacted with a nucleophile to introduce the remaining carbon atoms of the heptanoic acid chain. For example, the protected L-leucinal can undergo an aldol (B89426) reaction with the enolate of an acetate (B1210297) equivalent. The stereochemical outcome of this reaction is critical and can be influenced by the choice of reagents and reaction conditions. Subsequent functional group manipulations, including reduction of the newly formed carbonyl group and hydrolysis of the protecting groups, lead to the final product. This approach has been successfully employed in the synthesis of statine (B554654) and its analogues, demonstrating the utility of chiral pool starting materials. researchgate.net

Chemo-Enzymatic Synthesis Methods

Chemo-enzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and efficiency of enzymatic transformations. This approach has emerged as a powerful tool for the synthesis of complex chiral molecules like this compound. These methods often employ enzymes such as lipases, proteases, or oxidoreductases to catalyze key stereoselective steps in the synthetic sequence. nih.govresearchgate.net

For instance, a chemo-enzymatic route to statine building blocks may involve the enzymatic resolution of a racemic intermediate or the asymmetric reduction of a ketone to introduce the desired stereochemistry at the hydroxyl group. nih.gov One reported strategy involves the enzymatic desymmetrization of a prochiral diester to generate a chiral monoester, which is then elaborated into the target molecule through a series of chemical steps. researchgate.net The high enantioselectivity of enzymes allows for the production of optically pure intermediates, which is often difficult to achieve through purely chemical methods. This approach not only enhances the stereochemical purity of the final product but also often proceeds under milder reaction conditions, making it a more environmentally friendly and efficient synthetic strategy. nih.govresearchgate.net

Preparation of Protected Derivatives for Research Applications

In the field of peptide synthesis and medicinal chemistry, protected amino acid derivatives are indispensable tools. Protecting groups are temporarily attached to reactive functional groups to prevent unwanted side reactions during the synthesis of larger molecules. For this compound, the amino and hydroxyl groups are typically protected to allow for its incorporation into peptide chains.

Fmoc-Protected this compound Derivatives

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amino function in solid-phase peptide synthesis. Fmoc-protected this compound is a commercially available and crucial building block for the synthesis of peptide analogues and protease inhibitors. The Fmoc group is stable under the acidic conditions used to cleave tert-butyl-based side-chain protecting groups but can be readily removed by treatment with a mild base, such as piperidine (B6355638). This orthogonality allows for the selective deprotection of the α-amino group, enabling the stepwise elongation of the peptide chain. The availability of various stereoisomers of Fmoc-protected this compound provides researchers with the necessary tools to investigate the structure-activity relationships of peptides containing this unique amino acid.

Boc-Protected this compound Derivatives

The synthesis of peptides and other complex molecules often requires the strategic use of protecting groups to prevent unwanted side reactions at reactive sites, such as amino groups. The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for amines due to its stability under a broad range of reaction conditions and its straightforward removal under anhydrous acidic conditions. arizona.edu In the context of this compound, often referred to as statine, the Boc-protected derivative is a crucial intermediate in the synthesis of peptide-based drugs and protease inhibitors. researchgate.net

The protection of the amino group enhances the compound's stability and solubility, facilitating its use as a building block in solid-phase or solution-phase peptide synthesis. researchgate.netrsc.org The general method for introducing the Boc group involves the reaction of the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. arizona.edu This reaction proceeds efficiently to yield the N-Boc protected product, (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid, which can then be activated at its carboxyl group for coupling with other amino acids or molecular scaffolds. researchgate.netorgoreview.com This derivative is fundamental for incorporating the unique statine structure into larger molecules while maintaining stereochemical integrity. nih.gov

Table 1: Properties of Boc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 58521-49-6 | thieme.denih.gov |

| Molecular Formula | C₁₃H₂₅NO₅ | thieme.denih.gov |

| Molecular Weight | 275.34 g/mol | nih.gov |

| Alternate Names | Boc-Sta(3S,4S)-OH, Boc-statine | thieme.denih.gov |

Synthesis of Structural Analogues and Conformationally Constrained Variants

The development of structural analogues and conformationally constrained variants of this compound is a key strategy in medicinal chemistry to probe structure-activity relationships and enhance pharmacological properties. One effective method for synthesizing analogues involves using chiral precursors derived from carbohydrates. For instance, statine and its analogues have been prepared from 5,6-anhydro-3-deoxy-1,2-O-isopropylidene-d-glucofuranose. chimia.ch The key step in this synthesis is the stereospecific reaction of the epoxy sugar with a Grignard reagent, which allows for the introduction of various side chains, thus creating a library of structural analogues. chimia.ch

Conformationally constrained variants are designed to limit the rotational freedom of the molecule's backbone, which can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity. A powerful approach to introduce such constraints is the synthesis of cyclic γ-amino acids. A highly stereoselective synthesis for γ-amino acids containing a cyclohexyl constraint on the Cβ-Cγ bond has been developed. mdpi.com This method utilizes an organocatalytic Michael addition of an aldehyde to 1-nitrocyclohexene. The reaction proceeds with high diastereo- and enantioselectivity, establishing three stereocenters in a single process. Subsequent reduction of the nitro group to an amine yields the conformationally rigid γ-amino acid, which can serve as a constrained analogue of the more flexible linear this compound. mdpi.com Similarly, other cyclic constraints, such as a cyclobutane (B1203170) ring, have been incorporated into amino acid structures to create novel, non-proteinogenic building blocks for peptidomimetics. ijraset.com

Formation of Related Chemical Scaffolds from this compound Precursors

The transformation of γ-amino acids into N-substituted tetramic acids (pyrrolidine-2,4-diones) represents a valuable synthetic pathway for generating heterocyclic scaffolds with diverse biological activities. While direct cyclization of this compound itself is not prominently documented, a general and plausible route can be envisioned through the application of the Dieckmann condensation. nih.govmasterorganicchemistry.com This intramolecular reaction is a classic method for forming five- and six-membered rings. monash.edu

To form an N-methyltetramic acid, a suitable precursor would first need to be prepared from this compound. This would involve several steps:

N-methylation: The primary amino group would be methylated, for example, by reductive amination or using a reagent like methyl iodide with a suitable base. libretexts.org

N-acylation: The resulting secondary amine would be acylated with an acetyl group, typically using acetyl chloride or acetic anhydride.

Esterification: The carboxylic acid would be converted to an ester, for example, a methyl or ethyl ester.

The resulting N-acetyl, N-methyl γ-amino ester could then undergo an intramolecular Dieckmann condensation. nih.govmonash.edu In this base-mediated reaction, the α-carbon of the N-acetyl group would be deprotonated to form an enolate, which would then attack the carbonyl carbon of the ester group. Subsequent elimination of the alkoxide leaving group would yield the cyclic β-dicarbonyl system of the N-methyltetramic acid ring. This strategy provides a logical pathway to convert γ-amino acid precursors into the corresponding tetramic acid scaffold.

Hydroxylated piperidine derivatives are important structural motifs found in numerous alkaloids and pharmaceutical agents. Precursors related to this compound can be synthetically converted into these valuable heterocyclic scaffolds. The core 4-amino-3-hydroxy moiety is a syn-amino alcohol, a key feature in the synthesis of chiral piperidines.

One established strategy for creating these structures involves starting from readily available chiral building blocks, such as carbohydrates. For example, 2-deoxy-D-ribose has been used as a precursor to construct chiral 4-amino-3-hydroxy piperidines. The synthesis involves a sequence of reactions to build the piperidine ring system while controlling the stereochemistry of the hydroxyl and amino substituents. Key steps include the formation of a methyl glycoside from 2-deoxy-D-ribose, which is then converted through multiple steps into a linear precursor poised for cyclization. monash.edu While not a direct conversion of this compound, this methodology demonstrates how related acyclic amino alcohol structures can be effectively transformed into complex hydroxylated piperidine scaffolds, representing a valuable expansion of the chemical space accessible from these types of precursors. monash.edu

Elucidation of Biological Roles and Molecular Mechanisms

Integration into Enzyme Inhibitory Peptidomimetics

Statine's structure is fundamental to its function within peptidomimetic inhibitors. It is often incorporated into peptide sequences to replace a dipeptidyl unit that would normally be cleaved by the target enzyme. nih.govnih.govacs.org This substitution creates a molecule that can be recognized and bound by the enzyme but cannot be hydrolyzed, leading to effective inhibition.

Aspartic proteases are a class of enzymes that utilize two highly conserved aspartic acid residues in their active site to catalyze the cleavage of peptide bonds. cambridgemedchemconsulting.comnih.gov The catalytic mechanism involves the activation of a water molecule by one of the aspartate residues, which then attacks the carbonyl carbon of the scissile (cleavable) peptide bond. cambridgemedchemconsulting.comcreative-diagnostics.com This process proceeds through a high-energy tetrahedral transition state. cambridgemedchemconsulting.comnih.gov

The core design principle for many aspartic protease inhibitors is the creation of a "transition state analogue"—a stable chemical structure that mimics this transient tetrahedral intermediate. acs.orgcambridgemedchemconsulting.comnih.gov The amino acid statine (B554654), with its characteristic hydroxyl group, is an archetypal example of such a mimic. nih.govagscientific.com When statine is incorporated into a peptide-like inhibitor, its hydroxyl group is positioned to act as a non-hydrolyzable surrogate of the tetrahedral intermediate's geminal diol structure. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This allows the inhibitor to bind with high affinity to the enzyme's active site, effectively blocking its catalytic function. nih.gov This design principle has been successfully applied to develop potent inhibitors for various aspartic proteases, including renin and HIV-1 protease. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

The incorporation of 4-amino-3-hydroxy-6-methylheptanoic acid into peptidomimetics has yielded highly potent and often specific inhibitors of several medically important aspartic proteases.

Renin: This enzyme is a key regulator in the renin-angiotensin system, which controls blood pressure. Statine-containing peptides have been developed as highly potent competitive inhibitors of human renin. nih.gov For example, the tripeptide derivative ES-305 was found to inhibit human renin with a Ki value of 1.7 nM. nih.gov The specificity of these inhibitors can be modulated by altering the amino acid residues flanking the statine unit, allowing for the design of inhibitors that are highly selective for renin over other proteases like pepsin and cathepsin D. nih.govnih.govnih.gov

Pepsin: A primary digestive enzyme in the stomach, pepsin is a classic example of an acid protease. Pepstatin, a naturally occurring hexapeptide containing two statine residues, is an extremely potent inhibitor of pepsin, with a Ki value in the picomolar range (approximately 10⁻¹⁰ M). nih.govagscientific.com Simpler derivatives containing a single statine residue have also demonstrated strong competitive inhibition. nih.gov For instance, the hexapeptide H2N-Phe-Gly-Val-(S,S)-Sta-Ala-Phe-OMe is a powerful pepsin inhibitor with a Ki value of less than 1 nM. nih.gov

Cathepsin D: This is a lysosomal aspartic protease involved in protein degradation and cellular metabolism. Statine-based inhibitors have proven effective against cathepsin D. nih.govnih.gov Peptidomimetics designed by replacing a dipeptidyl unit of a known cathepsin D substrate with statine have resulted in inhibitors with nanomolar potency. nih.gov The compound Boc-Phe-Leu-Ala-(S,S)-Sta-Val-Leu-OMe, for example, inhibits bovine cathepsin D with a Ki value of 1.1 nM. nih.govacs.org

| Inhibitor Compound | Target Enzyme | Inhibition Value (Ki or IC50) | Reference |

|---|---|---|---|

| ES-305 (BNMA-histidyl-statine derivative) | Human Renin | 1.7 nM (Ki) | nih.gov |

| Pepstatin | Pepsin | ~0.1 nM (Ki) | nih.gov |

| H2N-Phe-Gly-Val-(S,S)-Sta-Ala-Phe-OMe | Porcine Pepsin | <1 nM (Ki) | nih.gov |

| Boc-Phe-Leu-Ala-(S,S)-Sta-Val-Leu-OMe | Bovine Cathepsin D | 1.1 nM (Ki) | nih.govacs.org |

| N-acetyl-valyl-statine | Pepsin | 4.8 µM (Ki) | nih.gov |

| N-acetyl-alanyl-statine | Pepsin | 5.65 µM (Ki) | nih.gov |

Hypothesis of Transition State Analogue Behavior in Enzymatic Reactions

The potent inhibitory activity of statine-containing compounds is best explained by the hypothesis that the statine residue functions as a transition state analogue. cambridgemedchemconsulting.comnih.gov During the hydrolysis of a peptide bond by an aspartic protease, a water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate with two hydroxyl groups (a geminal diol). cambridgemedchemconsulting.comcreative-diagnostics.com This intermediate is the apex of the reaction's energy profile.

The structure of statine, particularly the (3S)-hydroxyl group, is thought to mimic one of the hydroxyls of this unstable, high-energy intermediate. cambridgemedchemconsulting.comnih.govagscientific.com By incorporating this stable, pre-formed hydroxyl group into a peptide backbone, the inhibitor presents a structure to the enzyme's active site that closely resembles the transition state it is evolved to bind and stabilize. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This mimicry allows the inhibitor to bind with exceptionally high affinity—often orders of magnitude tighter than the enzyme's actual substrates—without being susceptible to cleavage. This effectively sequesters the enzyme in an inactive complex, leading to potent inhibition. nih.gov

Interactions with Specific Biomolecular Targets

The efficacy of statine-based inhibitors is rooted in their specific molecular interactions within the active sites of target enzymes.

When a statine-containing inhibitor binds to an aspartic protease, its key functional groups engage with the enzyme's catalytic machinery and substrate-binding pockets (subsites). nih.gov The central feature of this interaction is the statine's hydroxyl group, which typically forms hydrogen bonds with the two catalytic aspartic acid residues in the active site. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This interaction is critical as it directly mimics the binding of the tetrahedral transition state. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

While this compound is a cornerstone of inhibitors targeting the HIV-1 protease (an aspartic protease essential for viral maturation), its direct role in engaging the HIV-1 envelope glycoprotein (B1211001) gp41 is not established in the available literature. cambridgemedchemconsulting.comagscientific.comnih.gov HIV-1 gp41 is a class I viral fusion protein that mediates the fusion of the viral and host cell membranes, a distinct process from the proteolytic cleavage performed by HIV-1 protease. nih.gov Inhibitors of gp41, such as the peptide drug enfuvirtide (B549319) (T20), function by binding to intermediate conformations of gp41 to prevent the structural rearrangements necessary for membrane fusion. nih.govnih.gov The design principles for these fusion inhibitors are fundamentally different from those of protease inhibitors. Current research on gp41 inhibitors focuses on peptides derived from gp41 itself or molecules that target specific structural motifs like the N-terminal heptad repeat (NHR) pocket. nih.gov There is no clear evidence from the search results to suggest that statine-based derivatives have been designed or utilized to directly bind and inhibit the function of the HIV-1 Env gp41 protein.

Contributions to Biologically Active Molecule Development

The unusual amino acid, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, commonly known as statine, is a pivotal component in the development of potent enzyme inhibitors. Its unique structure has been fundamental to the synthesis and study of various biologically active molecules, particularly in the class of aspartic protease inhibitors.

The most prominent example of a biologically active molecule containing statine is pepstatin. acs.org Discovered as a microbial product, pepstatin is a powerful and specific inhibitor of carboxyl proteases, including enzymes like pepsin and renin. acs.orgnih.gov The statine residue within the pepstatin sequence is crucial for its inhibitory activity. acs.org This has spurred significant research into synthesizing analogs of pepstatin to understand the structural requirements for potent enzyme inhibition and to develop new therapeutic agents. nih.govnih.gov

Research has demonstrated that the specific stereochemistry of statine, particularly the (3S,4S) configuration, is essential for high-affinity binding to the active site of target enzymes. acs.orgnih.gov Studies involving the synthesis of all four stereoisomers of statine and their incorporation into tripeptides have confirmed the critical nature of the natural (3S,4S) isomer for effective pepsin inhibition. nih.gov

Synthetic efforts have focused on creating various analogs by modifying the peptide sequence attached to the statine unit and by altering the statine structure itself. These studies have provided valuable insights into the structure-activity relationships governing the inhibition of proteases. For instance, the synthesis of tripeptide analogs has shown that certain structural features are necessary for potent inhibition of pepsin. acs.orgnih.gov Changing the chirality of the hydroxyl group from (3S) to (3R) or shortening the peptide chain was found to decrease the binding affinity to pepsin by more than a hundredfold. acs.orgnih.gov

One key area of development has been the creation of novel amino acids structurally related to statine, such as (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), and their incorporation into inhibitor molecules. acs.orgnih.gov These efforts aim to create inhibitors with improved potency, selectivity, and pharmacokinetic properties.

The research findings below highlight the inhibitory potency of various synthesized molecules that incorporate this compound or its analogs against the enzyme pepsin.

| Compound | Structure | Inhibitory Constant (Ki) for Pepsin (M) | Reference |

|---|---|---|---|

| Analog 1 | Iva-Val-(3S,4S)-Sta-Ala-NHiC5H11 | 1 x 10⁻⁹ | acs.orgnih.gov |

| Analog 2 | Iva-Val-(3S,4S)-AHPPA-Ala-NHiC5H11 | 0.9 x 10⁻⁹ | acs.orgnih.gov |

Structure Activity Relationship Sar Investigations of 4 Amino 3 Hydroxy 6 Methylheptanoic Acid Derivatives

Impact of Stereochemical Configuration on Biological Potency

The three-dimensional arrangement of atoms in 4-Amino-3-hydroxy-6-methylheptanoic acid is paramount to its biological function. The molecule contains two chiral centers, at carbons 3 and 4, giving rise to four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S).

Research into the inhibition of the aspartic protease pepsin has demonstrated a profound dependence on this stereochemistry. The naturally occurring isomer, (3S,4S)-statine, is the most potent configuration for inhibition. Studies involving the synthesis of all four stereoisomers and their incorporation into peptide analogues have confirmed the critical nature of the (3S,4S) arrangement. When incorporated into tripeptides, the analogue containing (3S,4S)-statine exhibits the strongest inhibition of pepsin, closely mimicking the activity of the natural inhibitor pepstatin. The other stereoisomers result in a significant loss of inhibitory activity, highlighting that the precise spatial orientation of the hydroxyl and amino groups is essential for optimal interaction with the enzyme's active site.

Role of Hydroxyl and Amino Functional Groups in Binding Affinity

The inhibitory power of statine-containing compounds is largely attributed to the strategic placement of the hydroxyl (-OH) group at the 3-position and the amino (-NH₂) group at the 4-position. These functional groups allow the molecule to act as a transition-state analogue inhibitor of aspartic proteases.

The mechanism of action involves the statine (B554654) residue mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. The hydroxyl group plays a central role in this mimicry. In the enzyme's active site, the (3S)-hydroxyl group is positioned to interact directly with the two catalytic aspartate residues. It effectively displaces a key water molecule that would normally be involved in catalysis, forming strong hydrogen bonds with the catalytic aspartates. This interaction locks the inhibitor in the active site, preventing the enzyme from processing its natural substrate. The amino group, in turn, helps to properly orient the inhibitor within the active site through additional interactions, ensuring the hydroxyl group is perfectly positioned for its critical binding role.

Side Chain Modifications and Their Influence on Efficacy

The isobutyl side chain of this compound, which originates from the amino acid leucine, plays a significant role in binding to the hydrophobic pockets of target enzymes. The influence of this side chain on efficacy and selectivity has been a key area of SAR investigations.

One notable study explored the replacement of the isobutyl group in pepstatin A with a trifluoromethyl (Tfm) group. The Tfm group is sterically smaller than the isobutyl group but is highly lipophilic. The results showed that this modification had a selective effect on inhibitory activity against different aspartic proteinases. nih.gov

Activity against Plasmepsin II: The Tfm-containing analogue retained potent, single-digit nanomolar inhibitory activity, comparable to the original pepstatin A. nih.gov X-ray crystallography revealed that the Tfm group was well-accommodated within the lipophilic S1 binding pocket of the enzyme. nih.gov

Activity against other Proteases: In contrast, the Tfm analogue was significantly less active against Plasmepsin IV, Cathepsin D, and Cathepsin E. nih.gov

This differential activity demonstrates that the size, shape, and electronic properties of the side chain are critical determinants of both potency and selectivity. The interaction between the side chain and the specific amino acid residues lining the enzyme's hydrophobic pockets (e.g., the S1 pocket) is crucial for tight binding. nih.gov Modifications to this group can therefore be used to tune the selectivity profile of the inhibitor for a specific protease target.

Below is a table summarizing the comparative activity of the side-chain modified analogue.

| Compound | Side Chain at P1 | Target Enzyme | Relative Activity |

| Pepstatin A | Isobutyl | Plasmepsin II | High |

| Tfm-Analogue 1 | Trifluoromethyl | Plasmepsin II | High |

| Pepstatin A | Isobutyl | Plasmepsin IV | High |

| Tfm-Analogue 1 | Trifluoromethyl | Plasmepsin IV | Markedly Reduced |

| Pepstatin A | Isobutyl | Cathepsin D/E | High |

| Tfm-Analogue 1 | Trifluoromethyl | Cathepsin D/E | Markedly Reduced |

Comparative SAR Studies with Analogues (e.g., 4-Amino-3-hydroxy-5-phenylpentanoic Acid)

Analogues of statine where the isobutyl side chain is replaced by other groups provide further insight into SAR. One important analogue is 4-Amino-3-hydroxy-5-phenylpentanoic acid (Ahppa), where the isobutyl group is replaced by a benzyl (B1604629) group. Like statine, Ahppa-containing moieties function as effective transition-state isosteres for peptide hydrolysis and are common components of protease inhibitors.

The primary difference lies in the nature of the side chain:

Statine: Possesses a branched, aliphatic isobutyl side chain.

Ahppa: Features an aromatic phenyl group on a benzyl side chain.

This difference allows for varied interactions within the enzyme's binding pockets. While the isobutyl group of statine engages in purely hydrophobic (van der Waals) interactions, the phenyl group of Ahppa can also participate in π-π stacking or cation-π interactions if the binding pocket contains suitable aromatic or charged residues. The choice between an isobutyl and a benzyl side chain can thus influence the binding affinity and selectivity of an inhibitor for different proteases, depending on the specific topology and amino acid composition of their active site pockets.

Influence of N-Alkylation and Protecting Group Variations on Bioactivity

Modification of the amino group of the statine residue, particularly through N-alkylation (e.g., N-methylation), can significantly impact the properties of the parent peptide. nih.gov N-methylation is a common strategy in medicinal chemistry to enhance the therapeutic potential of peptides. nih.govresearchgate.net

Key effects of N-methylation include:

Increased Proteolytic Stability: The presence of a methyl group on the backbone amide nitrogen can sterically hinder the approach of proteases, making the peptide more resistant to enzymatic degradation. nih.govresearchgate.net

Conformational Changes: N-methylation removes the hydrogen bond donating capability of the amide nitrogen. researchgate.net This can alter the secondary structure of the peptide and may either lock it into a more bioactive conformation or disrupt a necessary binding conformation, leading to varied effects on potency. monash.edu

While N-methylation can offer significant advantages, its effect on bioactivity is context-dependent and must be evaluated for each specific peptide-receptor interaction. mdpi.com

In contrast, N-terminal protecting groups such as tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) are primarily used as temporary modifications during chemical synthesis to prevent unwanted side reactions. These bulky groups are typically removed in the final step of synthesis and are not present in the final, biologically active molecule. Their presence would almost certainly hinder or abolish binding to the target enzyme due to steric clash and altered electronic properties.

Computational Approaches in SAR Elucidation

Molecular Docking Simulations

Molecular docking has become an invaluable computational tool for elucidating the SAR of this compound derivatives. These simulations predict the preferred orientation and binding affinity of an inhibitor within the three-dimensional structure of its target enzyme.

In studies of statine-based peptidomimetics, docking simulations have been used to visualize how these inhibitors interact with the active sites of proteases. The simulations can accurately predict the key interactions described in section 4.2, showing the statine hydroxyl group forming hydrogen bonds with the catalytic dyad (e.g., Cys/His or Asp/Asp) of the target protease.

Furthermore, docking studies allow for the rational design of new analogues. By simulating the binding of virtual compounds with modified side chains or other structural changes, researchers can prioritize the synthesis of molecules predicted to have the highest binding affinity. For example, docking results can explain why modifying the isobutyl side chain affects selectivity, by showing how well a new side chain fits into the hydrophobic S1 pocket and which specific residues it interacts with. These in silico methods accelerate the drug design process by providing detailed molecular-level insights into the drivers of inhibitor potency and selectivity.

Density Functional Theory (DFT) for Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis, the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds, is therefore a critical component of structure-activity relationship (SAR) studies. For derivatives of this compound, a compound commonly known as statine, understanding the preferred conformations is crucial for elucidating their interactions with biological targets, such as aspartic proteases. nih.gov Density Functional Theory (DFT) has emerged as a powerful computational tool for this purpose, offering a balance between accuracy and computational cost for predicting the geometric and electronic properties of molecules.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of conformational analysis, DFT calculations can predict the relative energies of different conformers, the energy barriers between them, and key geometric parameters such as bond lengths, bond angles, and dihedral angles. This information is invaluable for identifying the low-energy, and therefore more populated, conformations that are likely to be biologically relevant.

Detailed Research Findings from DFT Studies on Related Structures:

While specific, in-depth DFT conformational analysis studies solely focused on a wide range of this compound derivatives are not extensively documented in publicly available literature, the principles are well-established from studies on similar molecules, including other statins and amino acids. For instance, DFT has been successfully applied to study the conformational preferences of other bioactive molecules, providing insights into their structure-activity relationships. These studies typically involve optimizing the geometry of various possible conformers and calculating their relative energies.

The following interactive data table illustrates the type of data that can be obtained from a DFT conformational analysis of a simplified derivative, N-acetyl-4-amino-3-hydroxy-6-methylheptanoic acid amide. The table showcases the relative energies of different conformers arising from rotation around the C3-C4 bond, which is crucial for the spatial orientation of the amino and hydroxyl groups.

| Conformer | Dihedral Angle (H-C3-C4-H) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 (Reference) | Minimal steric hindrance |

| Gauche (+) | ~+60° | +0.85 | Potential for hydrogen bonding between hydroxyl and amino groups |

| Gauche (-) | ~-60° | +0.92 | Potential for hydrogen bonding between hydroxyl and amino groups |

| Syn-periplanar (Eclipsed) | ~0° | +4.50 | High steric strain |

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations. The exact energy values would depend on the specific derivative, the level of theory, and the basis set used in the calculation.

The insights gained from such DFT analyses are critical for understanding the bioactive conformation of this compound derivatives. For example, in the context of protease inhibition, the specific spatial arrangement of the hydroxyl and amino groups, as well as the isobutyl side chain, is paramount for optimal binding to the enzyme's active site. DFT can help to identify the low-energy conformations that present these functional groups in the correct orientation for interaction with key amino acid residues in the target protein. By correlating the calculated conformational preferences with the experimentally determined biological activities of a series of derivatives, a more refined SAR model can be developed, guiding the design of more potent and selective inhibitors.

Biosynthetic Pathways of 4 Amino 3 Hydroxy 6 Methylheptanoic Acid in Microorganisms

Precursor Incorporation and Metabolic Routes

The assembly of 4-Amino-3-hydroxy-6-methylheptanoic acid begins with the incorporation of specific precursor molecules derived from the microorganism's primary metabolism. Detailed studies have identified the key starting materials that contribute to the carbon skeleton and nitrogen content of this unique amino acid.

| Precursor Molecule | Role in Biosynthesis |

| L-Leucine | Provides the initial carbon and nitrogen framework for the statine (B554654) molecule. |

| Malonyl-CoA | Serves as the extender unit in the polyketide synthase-mediated chain elongation. |

Enzymatic Machinery and Multi-Enzyme Systems

The construction of this compound is orchestrated by a sophisticated enzymatic complex. The biosynthetic gene cluster responsible for pepstatin production encodes a suite of discrete nonribosomal peptide synthetase and polyketide synthase enzymes. doaj.org This system is characterized by its trans-acting and iterative nature. doaj.org

A pivotal enzyme in this pathway is an F420H2-dependent oxidoreductase, designated PepI. doaj.org This enzyme plays a crucial role in the post-assembly-line formation of the statine residue. researchgate.netdoaj.org The biochemical function of PepI is the tandem reduction of β-keto pepstatin intermediates. researchgate.netdoaj.org This enzymatic reduction first leads to the formation of the central statine residue, followed by the production of the C-terminal statine moiety. researchgate.netdoaj.org This mechanism contrasts with earlier hypotheses that suggested the involvement of ketoreductase domains within the polyketide synthase machinery for this reduction step. researchgate.net The pepstatin biosynthetic pathway initiates with the activation and loading of amino acid precursors onto carrier proteins, followed by chain elongation and subsequent release of the pentapeptide chain. researchgate.net

| Enzyme / Protein | Function |

| Nonribosomal Peptide Synthetase (NRPS) | Activates and incorporates L-leucine. |

| Polyketide Synthase (PKS) | Mediates the chain elongation with malonyl-CoA. |

| PepI (F420H2-dependent oxidoreductase) | Catalyzes the tandem reduction of β-keto intermediates to form the hydroxyl group of the statine residues. researchgate.netdoaj.org |

| Carrier Proteins | Involved in the transfer of intermediates during the assembly process. researchgate.net |

Isotopic Labeling Studies in Pathway Determination

The elucidation of the biosynthetic pathway of this compound has been significantly aided by isotopic labeling studies. These experiments involve feeding the producing organism with precursors enriched with stable isotopes, such as ¹³C or ¹⁵N, and then determining the position of these labels in the final product.

While specific isotopic labeling data for this compound biosynthesis in Streptomyces testaceus is not detailed in recent literature, the broader principles of using labeled precursors have been fundamental in confirming the origins of various natural products in other Streptomyces species. nih.govnih.gov For instance, feeding studies with ¹³C and ¹⁵N-enriched glutamate and proline were used to determine the biosynthetic origin of another amino acid in Streptomyces viridogenes. nih.gov In the context of the recently elucidated pepstatin pathway, deuterium-labeled enzyme assays were utilized to probe the mechanism of the F420H2-dependent oxidoreductase (PepI), providing critical insights into the tandem ketone reduction that forms the statine residues. doaj.org These types of studies are instrumental in verifying precursor-product relationships and unraveling the intricate steps of complex biosynthetic pathways.

Advanced Analytical and Characterization Methodologies for 4 Amino 3 Hydroxy 6 Methylheptanoic Acid

Chromatographic Techniques for Purity and Diastereomeric Analysis

Chromatographic methods are fundamental in the analysis of 4-Amino-3-hydroxy-6-methylheptanoic acid, providing powerful tools for separating its stereoisomers and assessing the purity of synthetic batches. High-Performance Liquid Chromatography (HPLC), in particular, stands out for its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution and Purity Assessment

High-Performance Liquid Chromatography is a cornerstone technique for the analytical and preparative separation of the stereoisomers of this compound. The primary challenge lies in resolving the four diastereomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). This is achieved through chiral chromatography, which employs a chiral stationary phase (CSP) to create a diastereomeric interaction with the analyte, resulting in differential retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for the chiral separation of amino acids and their derivatives. sigmaaldrich.com For this compound and its analogues, columns like CHIRALPAK® and CHIROBIOTIC® are frequently utilized. sigmaaldrich.comchiraltech.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase, which differ in stability for each stereoisomer.

The choice of mobile phase is critical for optimizing resolution. Normal-phase (e.g., hexane/isopropanol mixtures) or reversed-phase conditions can be employed, often with additives to enhance selectivity. medjpps.comppj.org.ly Purity assessment is conducted by integrating the peak areas of the desired stereoisomer and any impurities or other stereoisomers present in the chromatogram. The high sensitivity of detectors, such as UV or mass spectrometry (MS), allows for the quantification of even trace-level impurities. acs.org

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Stationary Phase (Column) | Polysaccharide-based CSP (e.g., CHIRALPAK® IA-3, CHIROBIOTIC® T) | Enables differential interaction with stereoisomers for separation. |

| Mobile Phase | n-Hexane/Ethanol or Methanol/Ammonium Trifluoroacetate | Elutes the compounds and modulates retention and selectivity. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and affects peak resolution. |

| Detection | UV (e.g., 210-260 nm) or Mass Spectrometry (MS) | Quantifies the separated components. |

| Resolution (Rs) | > 1.5 | Indicates the degree of separation between two adjacent peaks. ppj.org.ly |

| Selectivity Factor (α) | > 1.1 | Measures the relative retention of the two stereoisomers. ppj.org.ly |

Spectroscopic Approaches for Structural Confirmation and Tautomerism

Spectroscopic techniques provide detailed information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful, offering insights not only into the basic connectivity of atoms but also into the compound's dynamic conformational and tautomeric equilibria in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Rotamer and Tautomer Analysis

Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is a potential phenomenon in molecules like this compound. While the primary form is the amino acid, it could theoretically exist in equilibrium with other tautomeric forms, such as an imino-acid tautomer. NMR spectroscopy is the definitive technique for studying such equilibria in solution. researchgate.netencyclopedia.pub By observing chemical shifts and coupling constants, and sometimes employing variable temperature studies, it is possible to identify the presence of multiple tautomers and determine their relative populations. encyclopedia.pub For instance, the presence of distinct sets of signals for the same nucleus or averaged signals can indicate slow or fast exchange between tautomeric forms on the NMR timescale.

| NMR Parameter | Observation | Structural Interpretation |

|---|---|---|

| Coupling Constant (J) between C4-H and C3-H | Small value | Indicates a vicinal bond angle of approximately 90°, defining the C3-C4 rotamer. |

| Coupling Constant (J) between NH and C4-H | Large value | Suggests a dihedral angle near 165° or 0°, constraining the orientation of the amino group. |

| Hydrogen-Deuterium Exchange Rate | Slow for amide protons | Indicates reduced solvent accessibility or potential involvement in hydrogen bonding. |

| Nuclear Overhauser Effect (NOE) | Correlations between spatially close protons | Provides through-space distance constraints to build a 3D conformational model. |

Computational Chemistry for Mechanistic Insights and Structural Predictions

Computational chemistry complements experimental techniques by providing a theoretical framework to understand the structure, stability, and reactivity of this compound at the atomic level. Methods like Density Functional Theory (DFT) are used to predict molecular properties and rationalize experimental observations. dntb.gov.uaresearchgate.net

These computational approaches can be used to calculate the energies of different stereoisomers and conformers (rotamers), helping to identify the most stable structures, which can then be correlated with NMR data. nih.gov For instance, molecular mechanics calculations can predict that one specific conformation is especially likely, corroborating findings from coupling constant analysis. nih.gov Furthermore, computational models can predict spectroscopic data, such as NMR chemical shifts, which aids in the interpretation of experimental spectra.

Mechanistic insights can also be gained by modeling the interactions of this compound with other molecules. This is particularly relevant for understanding how it might bind to a biological target. Docking simulations and molecular dynamics can predict the binding mode and affinity, highlighting key intermolecular interactions like hydrogen bonds and hydrophobic contacts. These predictions are invaluable for structure-activity relationship (SAR) studies and the rational design of new analogues. researchgate.net

| Computational Method | Predicted Property/Insight | Relevance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, relative energies of conformers, electronic properties (e.g., charge distribution). dntb.gov.ua | Predicts the most stable 3D structure and rationalizes molecular stability. |

| Molecular Mechanics (MM) | Conformational analysis, prediction of stable rotamers. nih.gov | Complements NMR data for determining solution-phase conformation. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. researchgate.net | Guides the design of analogues with improved properties. |

| Molecular Docking & Dynamics | Binding mode and affinity to biological targets, intermolecular interactions. researchgate.net | Provides mechanistic insights into molecular recognition processes. |

Emerging Research Applications and Future Directions

Building Block in Solid-Phase Peptide Synthesis (SPPS) Methodologies

4-Amino-3-hydroxy-6-methylheptanoic acid serves as a specialized building block in Solid-Phase Peptide Synthesis (SPPS), the predominant method for chemically synthesizing peptides. researchgate.net For integration into a growing peptide chain, the compound is typically used in a form where its amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. anaspec.commobitec.com This Fmoc-protected version is commercially available, facilitating its use in standard automated and manual SPPS protocols. anaspec.commobitec.com

The incorporation of this unusual amino acid is a key strategy for creating peptidomimetics with modified properties. beilstein-journals.org Its structure is fundamentally different from standard amino acids, allowing for the introduction of unique conformational constraints and functional groups into a peptide sequence. The hydroxyl group can alter the hydrogen-bonding network of a peptide, while the isobutyl group contributes to its hydrophobic character. These modifications can influence the peptide's secondary structure, stability, and binding affinity. The synthesis of peptides containing such non-standard residues is crucial for developing novel therapeutic agents and research tools. nih.gov

| Property | This compound | Leucine (Leu) |

|---|---|---|

| Chemical Formula | C8H17NO3 | C6H13NO2 |

| Molecular Weight | 175.23 g/mol biosynth.com | 131.17 g/mol |

| Side Chain | -CH(OH)CH2CH(CH3)2 | -CH2CH(CH3)2 |

| Key Functional Groups | Amine, Carboxylic Acid, Hydroxyl | Amine, Carboxylic Acid |

| Classification | Non-proteinogenic, γ-amino acid, Statine (B554654) analogue anaspec.com | Proteinogenic, α-amino acid |

Design and Development of Peptide-Based Molecular Probes and Investigative Tools

Peptide-based molecular probes are indispensable tools for studying biological processes, enabling the detection and visualization of specific molecules within complex biological systems. nih.govbeilstein-journals.org The design of these probes often requires modifications to enhance their stability, specificity, and signaling capabilities. Incorporating this compound into a peptide sequence can be an effective strategy to improve probe performance.

Its non-natural structure can confer resistance to degradation by proteases, extending the probe's functional lifetime in biological assays. Furthermore, the unique stereochemistry and conformational preferences of this amino acid can be used to lock the peptide probe into a specific bioactive conformation, thereby increasing its binding affinity and selectivity for its target. The hydroxyl group also presents a potential, albeit less commonly used, site for attaching reporter molecules such as fluorophores or quenchers, which are essential for detection. beilstein-journals.orgbeilstein-journals.org

| Design Strategy | Purpose | Role of this compound |

|---|---|---|

| Enhance Proteolytic Stability | Increase probe half-life in biological media. | The non-natural peptide bond is not recognized by standard proteases. |

| Conformational Constraint | Improve binding affinity and specificity to the target. | Induces specific turns or secondary structures in the peptide backbone. |

| Introduce Functional Handles | Allow for the attachment of reporter groups (dyes, tags). | The hydroxyl group can be a potential site for selective chemical modification. beilstein-journals.org |

| Mimic Transition States | Design probes that act as enzyme inhibitors. | The statine structure mimics the tetrahedral transition state of peptide bond hydrolysis. |

Application in Bioconjugation Chemistry for Research Purposes

Bioconjugation is the chemical linking of two molecules to form a single hybrid, where at least one of the components is a biomolecule. In peptide research, this often involves attaching labels, tags, or other functional molecules to a peptide. The functional groups on this compound—the primary amine, the carboxylic acid, and the secondary hydroxyl group—make it a versatile component in bioconjugation strategies.

While the amine and carboxyl groups are typically involved in forming the peptide backbone during SPPS, the hydroxyl group remains available for post-synthetic modification. This allows for site-specific conjugation of molecules such as biotin (B1667282) for affinity purification, fluorescent dyes for imaging, or polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic properties. thermofisher.com This capability enables the creation of multifunctional research tools tailored for specific experimental needs. nih.gov

Integration into Novel Biomaterials and Functional Scaffolds for Academic Study

The field of peptide-based biomaterials leverages the ability of short peptide sequences to self-assemble into highly organized nanostructures, such as hydrogels, nanofibers, and nanotubes. nih.gov The properties of these materials are dictated by the amino acid sequence of the constituent peptides. The integration of this compound into these sequences offers a pathway to create novel biomaterials with tailored properties.

The interplay between the hydrophobic isobutyl group and the hydrogen-bonding capacity of the hydroxyl and amide functionalities can be exploited to direct the self-assembly process. By carefully designing the peptide sequence, researchers can control the morphology, mechanical strength, and biocompatibility of the resulting scaffold. These novel biomaterials are subjects of academic study for potential applications in tissue engineering, drug delivery, and regenerative medicine. nih.gov

Engineering of Proteins and Enzymes with Modified Functionality

The site-specific incorporation of non-proteinogenic amino acids is a powerful technique for engineering proteins and enzymes with novel or enhanced functions. nih.gov Given that this compound is a core component of pepstatin, a potent natural inhibitor of aspartyl proteases, its primary application in this area is to confer inhibitory properties.

Theoretical and Computational Advancements in Chemical Biology

Computational modeling has become an essential tool for predicting and understanding the behavior of complex biomolecules. nih.gov Theoretical and computational methods are increasingly applied to study the effects of incorporating non-standard amino acids like this compound into peptides.

Methods such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide insights into how this residue influences peptide conformation, stability, and interaction with other molecules. For example, computational studies can predict the preferred backbone dihedral angles of the residue, helping to understand how it induces specific secondary structures like β-turns. Furthermore, molecular docking simulations can be used to model the binding of a peptide containing this residue to a target protein's active site, guiding the rational design of more potent and selective inhibitors or molecular probes. mdpi.com

| Computational Method | Application | Information Gained |

|---|---|---|

| Molecular Dynamics (MD) Simulation | Simulating the motion and conformational changes of the peptide over time. | Predicts stable secondary structures, flexibility, and solvent interactions. |

| Molecular Docking | Predicting the binding orientation of the peptide to a target receptor or enzyme. | Identifies key binding interactions and estimates binding affinity. |

| Quantum Mechanics (QM) | Calculating the electronic structure and energetics of the amino acid residue. | Provides accurate parameters for MD simulations and analyzes reaction mechanisms. |

| Homology Modeling | Building a 3D model of a peptide based on the structure of a known template. | Generates a starting structure for further computational analysis. |

Q & A

Q. How can synthetic routes for 4-amino-3-hydroxy-6-methylheptanoic acid be optimized for improved diastereomeric purity?

The synthesis of this compound often yields diastereomeric mixtures due to its two chiral centers. A key method involves Reformatsky reactions using tert-butyl α-bromoacetate and activated zinc in dry tetrahydrofuran, followed by acid hydrolysis and ion-exchange chromatography to separate diastereomers . However, the yield (38%) and purity (45:55 diastereomer ratio) may vary. Alternative protocols, such as Red-Al reduction of N-methoxy-N-methylamide intermediates, can mitigate impurities but require careful temperature control during scale-up . Optimization should focus on solvent selection (e.g., benzene for reflux stability) and chiral column chromatography for separation .

Q. What analytical methods are recommended to resolve contradictions in stereochemical assignments of this compound?

Conflicting stereochemical data may arise from differences in NMR interpretation or crystallization conditions. For example, the [α]D value of -47.9° (c = 1, H₂O) reported in one study aligns with a 45:55 diastereomer mixture, contrasting with literature values for pure enantiomers. Researchers should employ complementary techniques:

Q. How does the compound's stability under varying pH and temperature conditions affect experimental reproducibility?

While stability data is limited, suggests avoiding heat and moisture, with decomposition risks in acidic/alkaline conditions. For reproducible results:

- Store the compound at -20°C in anhydrous environments.

- Conduct thermogravimetric analysis (TGA) to assess thermal degradation thresholds.

- Monitor hydrolytic stability via HPLC under accelerated conditions (e.g., 40°C, pH 2–12) .

Advanced Research Questions

Q. What mechanistic insights justify the use of this compound in protease inhibitor design?

The compound's statine core mimics tetrahedral transition states in aspartic protease catalysis. Its hydroxyl and amino groups form hydrogen bonds with catalytic aspartate residues (e.g., in HIV-1 protease or BACE1), while the methylheptanoic chain enhances hydrophobic interactions. Advanced studies should:

Q. How can researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Discrepancies often arise from diastereomer ratios or impurities. For example, IC9564 (3R,4S isomer) shows distinct antiviral activity compared to RPR103611 (3S,4S) . Mitigation strategies include:

Q. What methodologies enable the incorporation of this compound into peptide-based therapeutics?

Solid-phase peptide synthesis (SPPS) is optimal. Key steps:

- Protect the amino group with Fmoc or Boc to prevent side reactions during coupling.

- Use HATU/DIPEA activation for efficient amide bond formation.

- Cleave protecting groups under mild acidic conditions (e.g., TFA) to preserve stereochemistry .

- Validate peptide integrity via LC-MS/MS and circular dichroism (CD) spectroscopy .

Q. How can researchers overcome the lack of toxicological data for in vivo applications?

Given the absence of acute toxicity data , prioritize:

- In vitro cytotoxicity screens (e.g., MTT assays on HEK293 or HepG2 cells).

- ADMET prediction models to estimate absorption and metabolism.

- Collaborative studies with toxicology labs to conduct subchronic rodent trials (14–28 days) with histopathological analysis.

Methodological Recommendations

- Stereoselective Synthesis : Use SmI₂-mediated Reformatsky reactions for β-hydroxy-γ-amino acid motifs, ensuring strict temperature control (-78°C to 0°C) to minimize epimerization .

- Analytical Validation : Cross-validate NMR assignments with computational tools (e.g., DFT-based chemical shift predictions).

- Scale-Up : Replace hazardous reagents (e.g., LiAlH₄) with bis(2-methoxyethoxy)aluminum hydride (Red-Al) for safer aldehyde reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.